Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound with a variety of potential applications in scientific research. This compound features a tert-butyl ester group, a methoxypropyl group, a trifluoroacetyl group, and a methylpiperazinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate typically involves multiple steps:
Formation of the benzoate core: This step involves the reaction of a suitable benzoic acid derivative with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Introduction of the methoxypropyl group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the benzoate core is replaced by the methoxypropyl group.
Addition of the trifluoroacetyl group: This step involves the reaction of the intermediate compound with trifluoroacetic anhydride in the presence of a base to introduce the trifluoroacetyl group.
Incorporation of the methylpiperazinyl group: This final step involves the reaction of the intermediate compound with 4-methylpiperazine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The trifluoroacetyl group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The piperazinyl group can interact with receptors or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate: Similar structure but lacks the methoxypropyl and trifluoroacetyl groups.
Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Similar ester group but different side chains.
Uniqueness
Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the trifluoroacetyl group, in particular, adds significant electrophilic character, making it useful in various chemical and biological contexts.
Properties
Molecular Formula |
C22H32F3N3O4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H32F3N3O4/c1-21(2,3)32-19(29)17-8-7-16(27-12-10-26(4)11-13-27)15-18(17)28(9-6-14-31-5)20(30)22(23,24)25/h7-8,15H,6,9-14H2,1-5H3 |
InChI Key |
OFJAHIHBQRBWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N(CCCOC)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.